![molecular formula C12H15N3O2S B6501720 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea CAS No. 1396746-68-1](/img/structure/B6501720.png)
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea
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Overview
Description
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of a pyrrole ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Rings: The pyrrole and thiophene rings are then coupled through a series of reactions involving the formation of a urea linkage. This can be achieved by reacting an isocyanate with an amine group present on the pyrrole or thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranging from 40 to 70 µM.
- Escherichia coli : MIC values around 50 µM.
These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly against resistant bacterial strains.
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For instance, research has demonstrated that certain urea derivatives exhibit cytotoxic effects on cancer cell lines, prompting further investigation into their mechanisms of action and therapeutic potential.
Applications in Medicinal Chemistry
-
Drug Development :
- The unique structural features of this compound make it a promising scaffold for designing new drugs targeting various diseases, including infections and cancer.
- Its ability to inhibit specific enzymes or receptors in microbial and cancerous cells is under investigation.
-
Synthesis of Analogues :
- Researchers are exploring the synthesis of analogues to enhance biological activity and reduce toxicity.
- Modifications at the thiophene or urea moieties can lead to improved pharmacological profiles.
Applications in Agriculture
The compound's antimicrobial properties suggest potential applications in agriculture as a biopesticide. Its efficacy against plant pathogens could be explored to develop environmentally friendly pest control solutions.
Materials Science Applications
The incorporation of this compound into polymer matrices is being studied for creating smart materials with enhanced properties. Its unique chemical structure may impart desirable characteristics such as increased thermal stability or improved mechanical strength.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea against common pathogens. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent .
- Cytotoxicity Assessment :
- Agricultural Application Trials :
Mechanism of Action
The mechanism of action of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or hydrophobic interactions. The presence of the hydroxyl group and urea moiety can facilitate binding to biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-[2-hydroxy-2-(1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea: Lacks the methyl group on the pyrrole ring.
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring.
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(benzothiophen-2-yl)urea: Contains a benzothiophene ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea lies in its specific combination of functional groups and ring systems, which can result in distinct chemical and biological properties compared to its analogs. The presence of both pyrrole and thiophene rings, along with the hydroxyl and urea functionalities, provides a versatile scaffold for further chemical modifications and applications.
Biological Activity
3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea is a complex organic compound notable for its unique structural features, which include a urea functional group, a pyrrole ring, and a thiophene moiety. This structural arrangement suggests diverse potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
- Molecular Formula : C₁₇H₂₃N₃O₃
- Molecular Weight : 317.4 g/mol
- CAS Number : 1396746-78-3
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, derivatives of urea have been studied for their effects on various cancer cell lines. A recent study demonstrated that certain urea derivatives showed potent antiproliferative effects against U937 cells with IC₅₀ values significantly lower than standard chemotherapeutics like etoposide .
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Etoposide | U937 | 17.94 |
Urea Derivative | U937 | 16.23 |
Neuroprotective Effects
The pyrrole moiety in the compound suggests potential neuroprotective effects. Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating a possible therapeutic role in neurodegenerative diseases.
Antimicrobial Activity
Compounds with thiourea and urea functionalities have been reported to possess antimicrobial properties. For example, certain thioamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with IC₅₀ values in the nanomolar range . This suggests that this compound may also exhibit similar antimicrobial properties.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the presence of the urea functional group. This property enhances its interaction with biological targets, such as enzymes involved in cancer proliferation and microbial resistance mechanisms .
Case Studies
- Anticancer Activity : A study involving the synthesis of a series of urea derivatives found that one specific derivative reduced GSK-3β activity by over 57% at a concentration of 1 μM, highlighting its potential as an anticancer agent .
- Neuroprotective Study : In vitro assays indicated that similar pyrrole-containing compounds could reduce neuronal cell death induced by oxidative stress, suggesting a protective mechanism that warrants further investigation for therapeutic applications in neurodegenerative conditions.
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-15-6-2-4-9(15)10(16)8-13-12(17)14-11-5-3-7-18-11/h2-7,10,16H,8H2,1H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWBXNUAWYSIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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